molecular formula C19H30ClNO3 B14004753 2-Pyrrolidin-1-ylethyl 2-hydroxy-5-methyl-2-phenylhexanoate;hydrochloride CAS No. 3026-46-8

2-Pyrrolidin-1-ylethyl 2-hydroxy-5-methyl-2-phenylhexanoate;hydrochloride

Cat. No.: B14004753
CAS No.: 3026-46-8
M. Wt: 355.9 g/mol
InChI Key: VSRKGSPAZWOWCK-UHFFFAOYSA-N
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Description

2-Pyrrolidin-1-ylethyl 2-hydroxy-5-methyl-2-phenylhexanoate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a hydroxy group, and a phenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidin-1-ylethyl 2-hydroxy-5-methyl-2-phenylhexanoate;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxy-5-methyl-2-phenylhexanoic acid with pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidin-1-ylethyl 2-hydroxy-5-methyl-2-phenylhexanoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

2-Pyrrolidin-1-ylethyl 2-hydroxy-5-methyl-2-phenylhexanoate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-1-ylethyl 2-hydroxy-5-methyl-2-phenylhexanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidinone, 1-methyl-: A related compound with a similar pyrrolidine ring structure.

    Pyrrolidine-2-one: Another compound with a pyrrolidine ring, used in various chemical and pharmaceutical applications.

Uniqueness

2-Pyrrolidin-1-ylethyl 2-hydroxy-5-methyl-2-phenylhexanoate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

3026-46-8

Molecular Formula

C19H30ClNO3

Molecular Weight

355.9 g/mol

IUPAC Name

2-pyrrolidin-1-ylethyl 2-hydroxy-5-methyl-2-phenylhexanoate;hydrochloride

InChI

InChI=1S/C19H29NO3.ClH/c1-16(2)10-11-19(22,17-8-4-3-5-9-17)18(21)23-15-14-20-12-6-7-13-20;/h3-5,8-9,16,22H,6-7,10-15H2,1-2H3;1H

InChI Key

VSRKGSPAZWOWCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C1=CC=CC=C1)(C(=O)OCCN2CCCC2)O.Cl

Origin of Product

United States

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